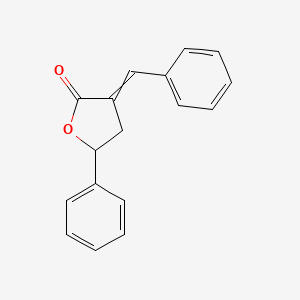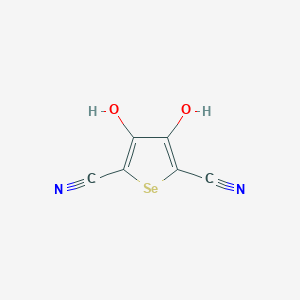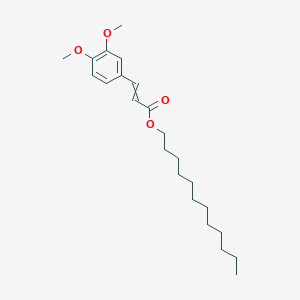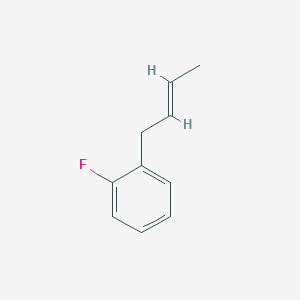
1-Fluoro-2-(2-butenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(2-butenyl)benzene is an organic compound with the molecular formula C10H11F It consists of a benzene ring substituted with a fluoro group and a butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(2-butenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of specialized reactors and controlled environments to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-2-(2-butenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alkanes or alcohols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used under mild conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(2-butenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-(2-butenyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The fluoro group on the benzene ring activates the ring towards electrophilic attack, facilitating substitution reactions.
Oxidation and Reduction: The compound undergoes redox reactions, altering its chemical structure and properties.
Comparación Con Compuestos Similares
1-Fluoro-2-(2-butenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(2-butenyl)benzene: Similar structure but with a chloro group instead of a fluoro group.
1-Bromo-2-(2-butenyl)benzene: Similar structure but with a bromo group instead of a fluoro group.
1-Iodo-2-(2-butenyl)benzene: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness: The presence of the fluoro group in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to its chloro, bromo, and iodo counterparts .
Propiedades
Fórmula molecular |
C10H11F |
|---|---|
Peso molecular |
150.19 g/mol |
Nombre IUPAC |
1-[(E)-but-2-enyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8H,6H2,1H3/b3-2+ |
Clave InChI |
NCSYIEJSUDRIMY-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CC1=CC=CC=C1F |
SMILES canónico |
CC=CCC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


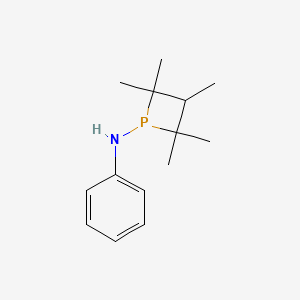

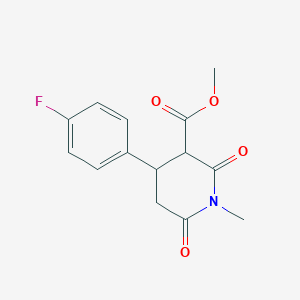
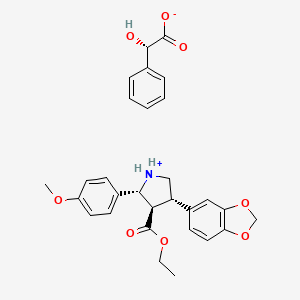

![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
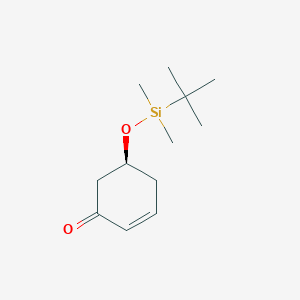
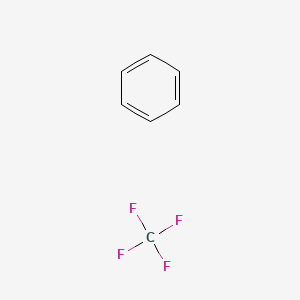
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)

